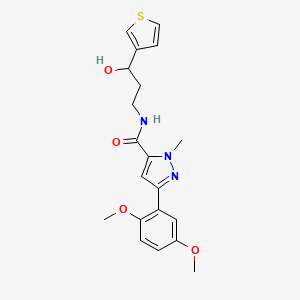

3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-23-17(20(25)21-8-6-18(24)13-7-9-28-12-13)11-16(22-23)15-10-14(26-2)4-5-19(15)27-3/h4-5,7,9-12,18,24H,6,8H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEXEEUBEUYGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl group and the thiophene-containing hydroxypropyl chain. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Pharmacological Studies

- The compound's structure suggests potential interactions with biological targets, such as enzymes and receptors, making it suitable for pharmacological studies. Research indicates that substituted pyrazoles can exhibit diverse biological activities including anti-inflammatory and anti-cancer properties .

-

Antimicrobial Activity

- Recent studies have demonstrated that derivatives of pyrazole compounds possess significant antimicrobial activity against various pathogens. For instance, compounds similar to 3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide have shown promising results in inhibiting bacterial growth .

- Cancer Research

Applications in Material Science

-

Building Blocks for Complex Molecules

- The compound can serve as a building block for synthesizing more complex organic molecules, which are essential in developing new materials with tailored properties.

- Functional Materials

Case Studies

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity: The target compound’s 2,5-dimethoxyphenyl group enhances electron density compared to chloro or cyano substituents in compounds 3a–3p . This may improve interactions with polar biological targets (e.g., enzymes with aromatic binding pockets). The thiophene-propyl side chain introduces sulfur-mediated hydrophobic interactions, distinct from the cyanophenyl or benzyl groups in analogs.

Synthetic Methodology: The target compound likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) for amide bond formation, analogous to procedures in .

Physicochemical Properties: The hydroxy group in the target compound’s side chain improves water solubility compared to purely hydrophobic analogs like 3a–3p . This property is critical for oral bioavailability.

Research Findings and Gaps

- Biological Activity : While compounds 3a–3p and 5a–c were evaluated for antimicrobial or kinase-inhibitory effects , the target compound’s specific activity remains uncharacterized in the provided evidence.

- Structural Optimization: The combination of methoxy, thiophene, and hydroxypropyl groups represents a novel scaffold. Future studies should prioritize assays comparing its binding affinity with cytochrome P450 isoforms or antimicrobial targets.

Biological Activity

3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring, a dimethoxyphenyl group, and a thiophene moiety. Its molecular formula is C_20H_24N_4O_4S with a molecular weight of 401.48 g/mol .

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory properties. Research indicates that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds related to the pyrazole nucleus have shown significant inhibition rates (up to 85%) in various assays compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

Studies have demonstrated that pyrazole derivatives exhibit antibacterial activity against various strains, including E. coli and S. aureus. The presence of specific functional groups in the structure enhances this activity. For example, modifications at the amide linkage have been shown to improve antimicrobial efficacy .

Anticancer Potential

Research has highlighted the anticancer properties of pyrazole derivatives, including their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, certain compounds have been effective against breast cancer cell lines by modulating signaling pathways involved in cell growth and survival .

Neuroprotective Effects

Some studies suggest that pyrazoles may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Mechanisms may include the inhibition of monoamine oxidase (MAO) enzymes and modulation of neurotransmitter levels .

The biological activity of 3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide is attributed to its ability to interact with various molecular targets:

- Cytokine Modulation : Inhibition of TNF-α and IL-6 production.

- Enzyme Inhibition : Interaction with MAO and cyclooxygenase (COX) enzymes.

- Receptor Binding : Affinity for estrogen receptors and potential impact on neuroprotective pathways.

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

- Anti-inflammatory Study : A series of 1-acetyl-3-substituted phenyl-pyrazoles demonstrated significant inhibition of inflammatory markers in vitro, indicating potential for development as anti-inflammatory agents .

- Antimicrobial Research : A novel series of 1-thiocarbamoyl 3-substituted phenyl-pyrazoles were tested against multiple bacterial strains, showing promising results comparable to standard antibiotics .

- Cancer Cell Line Study : Compounds derived from the pyrazole framework were evaluated for their cytotoxic effects on various cancer cell lines, revealing IC50 values that suggest strong anticancer potential .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:

- Stepwise Synthesis : Begin with condensation of 2,5-dimethoxyphenylacetamide with methyl pyrazole carboxylate under reflux in DMF. Subsequent coupling with 3-hydroxy-3-(thiophen-3-yl)propan-1-amine requires a carbodiimide-based coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Critical Parameters :

- Temperature control (60–80°C for cyclization steps).

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution).

- Catalysts (e.g., Pd/C for hydrogenation steps, if intermediates require reduction) .

- Yield Optimization : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Typical yields range from 45–65%, depending on intermediate stability .

Basic: How is the molecular structure validated, and what spectroscopic techniques are prioritized?

Methodological Answer:

- Primary Techniques :

- NMR : 1H/13C NMR for assigning methoxy, thiophene, and hydroxypropyl groups. Key peaks: δ 3.8–4.0 ppm (methoxy), δ 6.5–7.5 ppm (thiophene protons) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

- FT-IR : Verify carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

- Advanced Validation : Single-crystal X-ray diffraction for absolute stereochemistry, particularly for the chiral hydroxypropyl moiety .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), reporting MIC values .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Modification Strategy :

- Vary substituents on the dimethoxyphenyl ring (e.g., replace methoxy with halogens or nitro groups).

- Replace thiophene with other heterocycles (e.g., furan, pyrrole) to assess π-π stacking effects .

- Assay Design : Parallel synthesis of analogs followed by dose-response curves in target assays (e.g., IC50 shifts in kinase inhibition). Use QSAR models to correlate electronic parameters (Hammett σ) with activity .

Advanced: What computational methods are suitable for predicting binding modes and target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the thiophene .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Orthogonal Assays : If a compound shows cytotoxicity but no enzyme inhibition, use apoptosis markers (Annexin V/PI staining) to confirm mechanism .

- Solubility Checks : Measure solubility in assay buffers (e.g., PBS with DMSO <0.1%) to rule out false negatives. Use LC-MS to confirm compound integrity post-assay .

- Dose-Response Validation : Repeat assays with independent replicates and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Models :

- Microsomal Stability : Incubate with rat liver microsomes (RLM) and monitor parent compound depletion via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 to identify metabolic hotspots .

- Structural Tweaks : Introduce deuterium at labile positions (e.g., hydroxypropyl group) or replace ester linkages with amides to resist hydrolysis .

Advanced: How to isolate and characterize enantiomers if chiral centers are present?

Methodological Answer:

- Chiral Separation : Use HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). Confirm enantiopurity via optical rotation ([α]D²⁵) .

- Absolute Configuration : Assign via X-ray crystallography or electronic circular dichroism (ECD) combined with DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.